molecular formula C5H4BrFN2 B1527609 3-Bromo-2-fluoropyridin-4-amine CAS No. 1364917-17-8

3-Bromo-2-fluoropyridin-4-amine

Cat. No.: B1527609
CAS No.: 1364917-17-8
M. Wt: 191 g/mol
InChI Key: MIEKOWPVKITENR-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoropyridin-4-amine is a heterocyclic organic compound with the molecular formula C5H4BrFN2. This compound is part of the pyridine family, which is known for its aromatic properties and nitrogen-containing ring structure. The presence of both bromine and fluorine atoms in the pyridine ring makes this compound particularly interesting for various chemical applications due to the unique electronic and steric effects these substituents impart.

Biochemical Analysis

Biochemical Properties

Cellular Effects

The effects of 3-Bromo-2-fluoropyridin-4-amine on various types of cells and cellular processes are currently unknown. It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These hypotheses need to be confirmed through rigorous scientific studies .

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well understood. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoropyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method is the fluorination of 3-bromo-2-nitropyridine using a fluorinating agent such as Bu4N+F− in DMF at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be converted to this compound through subsequent reduction and amination steps.

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoropyridin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group in precursor compounds can be reduced to an amine group.

    Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and organometallic compounds are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.

Major Products

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

3-Bromo-2-fluoropyridin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-fluoropyridin-4-amine is unique due to its specific substitution pattern, which provides distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions.

Properties

IUPAC Name

3-bromo-2-fluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEKOWPVKITENR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30720906
Record name 3-Bromo-2-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364917-17-8
Record name 3-Bromo-2-fluoro-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364917-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluoropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30720906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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